3-Ethylmalic acid
Overview
Description
3-ethylmalic acid is the 2-hydroxy-3-ethyl derivative of succinic acid. It derives from a succinic acid. It is a conjugate acid of a 3-ethylmalate(2-).
Mechanism of Action
Target of Action
3-Ethylmalic acid primarily targets enzymes involved in metabolic pathways, particularly those related to the citric acid cycle. It acts on enzymes such as isocitrate dehydrogenase, which plays a crucial role in the conversion of isocitrate to alpha-ketoglutarate, a key step in energy production .
Mode of Action
This compound interacts with its target enzymes by mimicking the structure of natural substrates. This interaction can inhibit or alter the enzyme’s activity, leading to changes in the metabolic flux. For instance, by binding to isocitrate dehydrogenase, it can inhibit the enzyme’s function, thereby affecting the production of alpha-ketoglutarate and subsequent steps in the citric acid cycle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (Krebs cycle). By inhibiting isocitrate dehydrogenase, it disrupts the normal flow of the cycle, leading to an accumulation of upstream metabolites and a reduction in downstream products. This can have wide-ranging effects on cellular energy production and metabolic balance .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The compound is absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized primarily in the liver, and excreted through the kidneys. These properties influence its overall efficacy and the duration of its action within the body .
Result of Action
At the molecular level, the inhibition of isocitrate dehydrogenase by this compound leads to a decrease in the production of alpha-ketoglutarate and other downstream metabolites. This can result in reduced cellular energy production, affecting cell growth and function. At the cellular level, these changes can lead to altered metabolic states, potentially impacting cell viability and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can significantly influence the action, efficacy, and stability of this compound. For example, variations in pH can affect the ionization state of the compound, altering its binding affinity to target enzymes. Similarly, temperature changes can impact the stability and reactivity of the compound, influencing its overall effectiveness .
Properties
IUPAC Name |
2-ethyl-3-hydroxybutanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRENBZZQKFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16048-76-3 | |
Record name | 16048-76-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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